4-Methyl-3-(1-methylethyl)benzenamine
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Overview
Description
4-Methyl-3-(1-methylethyl)benzenamine, also known as p-tert-butylaniline, is an organic compound used in various scientific experiments, including material chemistry and pharmaceutical research. It has the molecular formula C10H15N .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Scientific Research Applications
Chemosensor for Silver Ion Detection
4-Methyl-3-(1-methylethyl)benzenamine has been utilized as a chemosensor for detecting Ag(+) ions. Its effectiveness is highlighted by its selectivity over other metal ions and a low limit of detection, which is attributed to an increase in intramolecular charge transfer upon binding with Ag(+) ions. This mechanism is supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).
Synthesis of Novel Organic Compounds
Research has been conducted on synthesizing derivatives of 4-Methyl-3-(1-methylethyl)benzenamine for potential applications in pharmaceuticals and materials science. For instance, its derivatives have been synthesized and evaluated for antifungal activity, exhibiting significant activity against various fungi (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).
PET Imaging of the Serotonin Transporter
The compound has been employed in the development of 18F-radiolabeled serotonin transporter (SERT) imaging agents for positron emission tomography (PET). These derivatives show promise as tools for examining the serotonergic system in the brain, with some compounds demonstrating high brain uptake and target-to-nontarget ratios in vivo (Wang, Parhi, Oya, Lieberman, & Kung, 2009).
Corrosion Inhibition
4-Methyl-3-(1-methylethyl)benzenamine-based compounds have been explored for their corrosion inhibition properties. Novel Schiff bases derived from the compound have shown substantial inhibition efficiencies for aluminum alloy in acidic medium, as evidenced by various electrochemical and spectroscopic techniques (Nazir, Akhter, Ali, & Shah, 2019).
Safety and Hazards
properties
IUPAC Name |
4-methyl-3-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCLWCGJHOMCRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625268 |
Source
|
Record name | 4-Methyl-3-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5266-84-2 |
Source
|
Record name | 4-Methyl-3-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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